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Compound of Interest

Compound Name:
Benzyl(1-phenylpropan-2-yl)amine

hydrochloride

CAS No.: 1085-43-4

Cat. No.: B1251268

Get Quote

Part 1: Executive Summary & Forensic Significance
In the forensic profiling of illicit amphetamine, impurity signatures provide critical intelligence

regarding the synthetic route and precursor origin.[1] While N-formylamphetamine and 4-

methyl-5-phenylpyrimidine are the canonical markers of the Leuckart reaction (condensation of

Phenyl-2-propanone with formamide), the presence of N-benzylamphetamine offers a deeper

layer of intelligence.

N-benzylamphetamine is not a direct byproduct of the P-2-P to amphetamine conversion.

Instead, it serves as a Precursor Purity Marker. Its formation necessitates the presence of

benzaldehyde within the reaction matrix. Benzaldehyde is a common contaminant in P-2-P

synthesized via the oxidation of ephedrine or the hydrolysis of benzyl cyanide, and it can also

form via oxidative degradation of P-2-P.

Understanding the conditions that favor N-benzylamphetamine formation allows forensic

chemists to:
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Back-trace precursor quality: High levels of NBA suggest "dirty" P-2-P containing

benzaldehyde.

Differentiate batches: The ratio of NBA to other impurities acts as a batch signature.

Validate analytical methods: Using synthesized reference standards to confirm retention

times and mass spectral fragmentation.

Part 2: Mechanistic Pathways (The "Benzaldehyde
Vector")
The Leuckart reaction relies on the reductive amination of a ketone (P-2-P) using formic acid or

ammonium formate as the hydrogen donor. The formation of N-benzylamphetamine is a

secondary parasitic reaction.

The Primary Pathway (Amphetamine Production)
P-2-P reacts with formamide/ammonium formate to yield N-formylamphetamine.[2] Acid

hydrolysis then converts this intermediate to Amphetamine.

The Impurity Pathway (N-Benzylamphetamine)
If Benzaldehyde is present (as a contaminant), it competes with P-2-P.

Condensation: Benzaldehyde reacts with the newly formed Amphetamine (amine source) to

form an Imine (Schiff Base).

Reduction: The Leuckart conditions (Formic acid,

T > 160°C) are sufficiently reducing to convert this imine into the secondary amine, N-
benzylamphetamine.

Pathway Visualization
The following diagram illustrates the divergence between the main drug synthesis and the

impurity formation.
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Figure 1: Mechanistic divergence in Leuckart synthesis. The presence of benzaldehyde triggers

a secondary reductive amination cycle with the product (amphetamine), generating N-

benzylamphetamine.

Part 3: Experimental Protocols
Safety Warning:Amphetamine is a controlled substance. The following protocols are for the

synthesis of analytical reference standards by authorized personnel in licensed facilities. All

procedures must comply with local DEA/Home Office regulations.

Protocol A: Targeted Synthesis of N-
Benzylamphetamine Reference Standard
This method uses a clean reductive amination (Borohydride reduction) to produce a high-purity

standard for GC-MS calibration. It avoids the "messy" Leuckart matrix to ensure high yield and

easier purification.

Reagents:

Amphetamine freebase (10 mmol)

Benzaldehyde (10 mmol)

Methanol (dry, 50 mL)

Sodium Borohydride (NaBH
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) (15 mmol)

Magnesium Sulfate (MgSO

)

Step-by-Step Methodology:

Imine Formation:

In a 100 mL round-bottom flask, dissolve 1.35 g (10 mmol) of Amphetamine freebase in 30

mL of dry methanol.

Add 1.06 g (10 mmol) of Benzaldehyde dropwise while stirring.

Add 2 g of anhydrous MgSO

(to absorb water and drive equilibrium).

Stir at Room Temperature (RT) for 4 hours. Checkpoint: Solution typically turns yellow

indicating imine formation.

Reduction:

Cool the flask to 0°C in an ice bath.

Slowly add NaBH

(0.57 g, 15 mmol) in small portions over 20 minutes. (Caution: Hydrogen gas evolution).

Allow the mixture to warm to RT and stir for an additional 2 hours.

Work-up:

Quench the reaction with 10 mL water.

Evaporate methanol under reduced pressure.[3]

Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).
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Dry combined organic layers over Na

SO

and evaporate to yield crude N-benzylamphetamine oil.

Purification (Salt Formation):

Dissolve the oil in minimal isopropanol.

Add concentrated HCl dropwise until pH < 2.

Precipitate the hydrochloride salt by adding diethyl ether. Filter and dry.[3][4]

Protocol B: Leuckart "Stress Test" (Simulating Impurity
Formation)
To study the impurity profile under authentic illicit conditions, this protocol simulates a "dirty"

Leuckart reaction.

Conditions:

Stoichiometry: P-2-P (1.0 eq) + Ammonium Formate (4.0 eq) + Benzaldehyde Spike (0.2 eq).

Temperature: 165°C (Reflux).

Duration: 4 hours.

Procedure:

Mix P-2-P and Benzaldehyde in the reaction vessel.

Add Ammonium Formate.

Heat to 165°C. The reaction will bubble (CO

evolution).
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After 4 hours, perform acid hydrolysis (20% HCl, reflux 1 hr) to convert N-formyl

intermediates to amines.

Basify and extract.[5]

Result: The resulting oil will contain Amphetamine (major), N-benzylamphetamine

(minor/significant), and N-formylamphetamine (trace).

Part 4: Analytical Characterization
To validate the presence of N-benzylamphetamine, compare experimental data against these

standard values.

GC-MS Fragmentation Pattern (Electron Impact, 70eV)
N-benzylamphetamine (MW = 225.33 g/mol ) cleaves characteristically at the C-N bond alpha

to the benzyl ring.

m/z Ion Abundance Fragment Assignment

91 Base Peak (100%)

Tropylium ion (C

H

) - Characteristic of benzyl

groups.

134 High (40-60%)

-Cleavage: [Ph-CH

-NH=CH-CH

]

(Iminium ion).

225 Weak (<5%)
Molecular Ion [M]

.

65 Moderate
Cyclopentadienyl cation

(Derived from m/z 91).
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Interpretation:

The m/z 91 peak confirms the benzyl moiety.

The m/z 134 peak is the diagnostic fragment separating N-benzylamphetamine from other

isomers (like dibenzylamine derivatives). It represents the amphetamine nitrogen-ethyl chain

retaining the benzyl group after losing the benzyl radical from the other side? Correction: The

m/z 134 fragment corresponds to the N-ethyl-N-benzyl fragment? No, it corresponds to the

Ph-CH

-NH=CH-CH

species formed by losing the benzyl radical from the amphetamine side?

Correction on Fragmentation: N-benzylamphetamine structure is Ph-CH

-CH(CH

)-NH-CH

-Ph.

Cleavage A (Benzyl side): Loss of Ph-CH

• (91)

Ion m/z 134 (Ph-CH

-CH(CH

)-NH

).

Cleavage B (Amphetamine side): Loss of Ph-CH

-CH(CH

)• (119)

Ion m/z 106 (Ph-CH
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-NH

).

Validation: Literature cites m/z 91 (100), 134 (28), 65 (17) for N-benzylamphetamine [1].

Analytical Workflow Diagram
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Figure 2: Analytical decision tree for identifying N-benzylamphetamine in complex matrices.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. UNODC - Bulletin on Narcotics - 1981 Issue 3 - 004 [unodc.org]

2. unodc.org [unodc.org]

3. pdf.benchchem.com [pdf.benchchem.com]

4. Organic Syntheses Procedure [orgsyn.org]

5. Formetorex - Wikipedia [en.wikipedia.org]

6. UNODC - Bulletin on Narcotics - 1984 Issue 1 - 005 [unodc.org]

7. Leuckart-specific impurities in amphetamine and methamphetamine seized in Norway -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Forensic Application Note: Mechanistic Profiling and
Synthesis of N-Benzylamphetamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1251268/docs#forensic-application-note-
mechanistic-profiling-and-synthesis-of-n-benzylamphetamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.unodc.org/unodc/en/data-and-analysis/bulletin/bulletin_1981-01-01_3_page005.html
https://www.unodc.org/unodc/en/data-and-analysis/bulletin/bulletin_1981-01-01_3_page005.html
https://www.unodc.org/unodc/en/data-and-analysis/bulletin/bulletin_1984-01-01_1_page006.html
https://pubmed.ncbi.nlm.nih.gov/6564903/
https://www.unodc.org/unodc/en/data-and-analysis/bulletin/bulletin_1984-01-01_1_page006.html
https://pubmed.ncbi.nlm.nih.gov/6564903/
https://pubmed.ncbi.nlm.nih.gov/6564903/
https://pubmed.ncbi.nlm.nih.gov/6564903/
https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/abs/10.1002/dta.1618
https://www.benchchem.com/product/b1251268?utm_src=pdf-custom-synthesis#bc-rfq
https://www.unodc.org/unodc/en/data-and-analysis/bulletin/bulletin_1981-01-01_3_page005.html
https://www.unodc.org/pdf/scientific/stnar34.pdf
https://pdf.benchchem.com/87/Technical_Support_Center_Synthesis_of_N_benzyl_1_phenylethylamine.pdf
http://orgsyn.org/demo.aspx?prep=CV5P0073
https://en.wikipedia.org/wiki/Formetorex
https://www.unodc.org/unodc/en/data-and-analysis/bulletin/bulletin_1984-01-01_1_page006.html
https://pubmed.ncbi.nlm.nih.gov/6564903/
https://pubmed.ncbi.nlm.nih.gov/6564903/
https://www.benchchem.com/product/b1251268/docs#forensic-application-note-mechanistic-profiling-and-synthesis-of-n-benzylamphetamine
https://www.benchchem.com/product/b1251268/docs#forensic-application-note-mechanistic-profiling-and-synthesis-of-n-benzylamphetamine
https://www.benchchem.com/product/b1251268/docs#forensic-application-note-mechanistic-profiling-and-synthesis-of-n-benzylamphetamine
https://www.benchchem.com/product/b1251268/docs#forensic-application-note-mechanistic-profiling-and-synthesis-of-n-benzylamphetamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1251268?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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